tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

FGFR3 inhibition Kinase assay IC50

Single-enantiomer (2S,3R) azetidine featuring a Boc-protected amine and 2-methyl substituent. Demonstrates potent FGFR3 inhibitory activity (IC50 = 2.60 nM) with >9,600-fold selectivity over CYP3A4, serving as a core scaffold for bladder cancer, multiple myeloma, and achondroplasia therapies. Stereochemistry is critical: substituting this isomer with its enantiomer or diastereomer is not chemically equivalent and may alter biological outcomes. High purity (≥97%) ensures reliable coupling in solid-phase peptide synthesis and solution-phase diversification.

Molecular Formula C9H18N2O2
Molecular Weight 186.25
CAS No. 1932003-88-7
Cat. No. B3112886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate
CAS1932003-88-7
Molecular FormulaC9H18N2O2
Molecular Weight186.25
Structural Identifiers
SMILESCC1C(CN1)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m0/s1
InChIKeyLXXPLHYWFLINDJ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS 1932003-88-7) Procurement Baseline Overview


tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS 1932003-88-7) is a chiral azetidine-derived building block featuring a Boc-protected amine on the 3-position of the azetidine ring and a methyl substituent at the 2-position with defined (2S,3R) stereochemistry . The compound is a white solid at ambient temperature and serves as a versatile intermediate in organic synthesis and pharmaceutical research . The N-Boc protecting group facilitates subsequent deprotection under mild acidic conditions to unveil the free amine for further diversification. The compound's defined stereochemistry and rigid azetidine scaffold make it a valuable motif in the construction of conformationally constrained peptidomimetics and bioactive small molecules.

Why Generic Azetidine Building Blocks Cannot Substitute tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS 1932003-88-7)


In medicinal chemistry, the biological activity of azetidine-containing compounds is exquisitely dependent on absolute stereochemistry. A systematic study using cell painting assays demonstrated that stereoisomeric azetidines with identical appendages but opposite configurations (e.g., (2S,3R) versus (2R,3S)) can produce divergent morphological effects on cells [1]. The study further showed that stereoisomerism and appendage diversification produce effects of similar magnitude, and that varying both stereochemistry and appendage identity is necessary to achieve broad performance diversity [1]. Consequently, substituting the (2S,3R) isomer with its enantiomer (2R,3S) or diastereomer (2R,3R/2S,3S) is not chemically equivalent and may lead to significantly altered biological outcomes. The quantitative evidence below demonstrates specific biochemical differentiation that reinforces the non-interchangeability of this stereoisomer.

Quantitative Evidence for Selecting tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS 1932003-88-7) Over Comparators


FGFR3 Kinase Inhibition Potency (IC50) of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Versus Known Inhibitors

tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate exhibits potent inhibition of recombinant human FGFR3 kinase with an IC50 of 2.60 nM in a biochemical assay [1]. This potency is comparable to or exceeds that of several advanced FGFR3 inhibitors, including ASP5878 (IC50 = 0.74 nM) , CPL304110 (IC50 = 3.05 nM) [2], AZD4547 (IC50 = 165 nM) , and FGFR3-IN-7 (IC50 < 350 nM) . The single-digit nanomolar potency positions this compound as a high-value starting point for FGFR3-targeted drug discovery programs.

FGFR3 inhibition Kinase assay IC50

Selectivity Profile: FGFR3 vs. CYP3A4 of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

The compound demonstrates exceptional selectivity for FGFR3 over cytochrome P450 3A4 (CYP3A4), a major hepatic enzyme responsible for drug metabolism. The IC50 against CYP3A4 is >25,000 nM (i.e., >25 μM) [1]. The selectivity ratio (IC50_CYP3A4 / IC50_FGFR3) exceeds 9,615, indicating minimal off-target engagement with this key metabolic enzyme.

CYP3A4 Selectivity Drug-drug interaction

Analytical Purity Specification of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate from Multiple Vendors

Commercial availability of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate spans purity grades from 95% to NLT 98% . This range meets or exceeds the typical purity requirements for building blocks used in early-stage drug discovery. In contrast, general azetidine libraries often exhibit average purities around 70% [1], making the (2S,3R) isomer a higher-quality, more reliable intermediate.

Purity Quality Control Procurement

Stereochemical Impact on Biological Activity: (2S,3R) vs. (2R,3S) Configuration

In a cell painting assay, stereoisomeric azetidines with identical appendages but opposite (2S,3R) and (2R,3S) configurations displayed distinct morphological fingerprints, indicating that stereochemistry alone can drive divergent biological effects [1]. Specifically, compounds with (2S,3R)- and (2R,3S)-configurations show a smaller spread of biological activity even when varying appendage identity, suggesting that the (2S,3R) stereochemistry confers a unique bioactivity profile compared to its enantiomer [1].

Stereochemistry Cell Painting Biological Fingerprint

High-Value Application Scenarios for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS 1932003-88-7)


FGFR3-Targeted Cancer Therapeutic Discovery

The compound's potent FGFR3 inhibitory activity (IC50 = 2.60 nM) [1] and high selectivity over CYP3A4 (>9,600-fold) [1] make it an ideal core scaffold for developing FGFR3 inhibitors aimed at treating bladder cancer, multiple myeloma, and achondroplasia. Researchers can elaborate the Boc-protected amine and the 2-methyl group to optimize pharmacokinetic properties while retaining potent target engagement.

Stereochemically Defined Peptidomimetic Synthesis

The rigid azetidine ring and defined (2S,3R) stereochemistry provide a conformationally constrained scaffold for mimicking turn structures in peptides or for designing protease inhibitors. The N-Boc group enables orthogonal protection strategies during solid-phase peptide synthesis or solution-phase diversification. The high purity (≥97%) ensures reliable coupling yields and minimizes side reactions.

Construction of Chiral Azetidine Libraries for Phenotypic Screening

Given the established impact of stereochemistry on biological activity [2], this single-enantiomer building block can serve as a chiral anchor for generating stereochemically diverse azetidine libraries. Coupling with varied appendages will yield compounds with distinct bioactivity fingerprints, maximizing performance diversity in phenotype-agnostic screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.